(1-Chloro-2-iodoprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-iodoprop-1-en-1-yl)benzene is an organic compound that features both chlorine and iodine atoms attached to a propene chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-iodoprop-1-en-1-yl)benzene typically involves halogenation reactions. One common method is the addition of iodine chloride (ICl) to a propenylbenzene precursor under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must ensure high purity and yield, often requiring advanced purification methods such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-iodoprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-iodoprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1-Chloro-2-iodoprop-1-en-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of both chlorine and iodine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Bromo-2-iodoprop-1-en-1-yl)benzene
- (1-Chloro-2-bromoprop-1-en-1-yl)benzene
- (1-Fluoro-2-iodoprop-1-en-1-yl)benzene
Uniqueness
(1-Chloro-2-iodoprop-1-en-1-yl)benzene is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens in a single molecule provides distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
58696-51-8 |
---|---|
Molekularformel |
C9H8ClI |
Molekulargewicht |
278.52 g/mol |
IUPAC-Name |
(1-chloro-2-iodoprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8ClI/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
WUBJRBYAJPAHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.